(2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C12H19BN2O2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methyl group and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is carried out under an inert atmosphere, typically argon or nitrogen .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Phenols
Reduction: Boranes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
- (2-Methoxy-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
- 4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester
- (2-(4-Methylpiperazin-1-yl)phenyl)boronic acid
Comparison: While these compounds share structural similarities, (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct in its applications and properties .
Properties
Molecular Formula |
C12H19BN2O2 |
---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BN2O2/c1-10-9-11(3-4-12(10)13(16)17)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3 |
InChI Key |
NCOKSRBQFNZWLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)C)(O)O |
Origin of Product |
United States |
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